3-Azabicyclo[3.2.0]heptane hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
3-azabicyclo[3.2.0]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6-4-7-3-5(1)6;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMVRRSVCSOBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a substituted cyclohexane derivative, to form the bicyclic structure. This can be achieved through intramolecular cyclization reactions, often facilitated by a base or acid catalyst.
Introduction of Nitrogen: The nitrogen atom is introduced into the bicyclic structure through nucleophilic substitution reactions. Common reagents for this step include amines or ammonia.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid. This step ensures the compound’s stability and solubility in aqueous solutions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale cyclization and nitrogen introduction reactions are carried out in industrial reactors, ensuring high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for industrial and research applications.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The nitrogen atom and bicyclic framework undergo targeted redox modifications:
-
Oxidation :
-
Reduction :
Comparative Reactivity
| Reaction Type | Reagents | Major Product | Yield (%) |
|---|---|---|---|
| Oxidation | KMnO₄ (H₂O, 0°C) | N-Oxide | 65–78 |
| Reduction | LiAlH₄ (THF, reflux) | 3-Azabicycloheptane | 82–90 |
Substitution Reactions
The nitrogen atom serves as a nucleophilic site for alkylation or acylation:
-
Alkylation :
-
Acylation :
Substitution Scope
| R Group | Reagent | Yield (%) | Application |
|---|---|---|---|
| Benzyl | Benzyl bromide | 72 | Dopamine receptor ligands |
| tert-Butyl | tert-Butyl bromide | 85 | Bioisosteres in drug design |
| Decyl | 1-Bromodecane | 68 | Surfactant analogs |
Ring-Opening Reactions
Controlled cleavage of the bicyclic system enables access to linear intermediates:
-
Acid-Catalyzed Hydrolysis :
-
Enzymatic Resolution :
Comparative Analysis with Derivatives
Structural modifications significantly alter reactivity and biological activity:
| Compound | Key Modification | Binding Affinity (D₂/D₃ vs. D₁) |
|---|---|---|
| 3-Azabicyclo[3.2.0]heptane | Parent scaffold | Moderate selectivity |
| 3-Benzyl derivative | Aromatic substitution | 10× higher for D₃ receptors |
| 1-Methyl-3-azabicyclo[3.2.0]heptane | Methyl substitution | Enhanced metabolic stability |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Neuroleptic Agents
3-Azabicyclo[3.2.0]heptane derivatives have been identified as potential neuroleptic agents, particularly atypical antipsychotics. These compounds exhibit high affinity for various neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial in treating psychiatric disorders such as schizophrenia and depression . The pharmacological profile suggests that these derivatives could provide therapeutic benefits with potentially fewer side effects compared to traditional neuroleptics.
1.2 Antidepressants and CNS Protectives
Research indicates that 3-azabicyclo[3.2.0]heptane derivatives can act as antidepressants and central nervous system (CNS) protectives. They have shown efficacy in enhancing exploratory behavior in animal models, which correlates with increased motor activity and reduced symptoms of anxiety and depression . The ability to selectively target serotonin receptors further supports their use in developing new antidepressant therapies.
Synthesis and Structural Modifications
2.1 Synthetic Pathways
The synthesis of 3-azabicyclo[3.2.0]heptane has been explored through various methodologies, including photochemical reactions and cyclization techniques, which yield substituted derivatives suitable for drug development . Recent advancements have demonstrated rapid synthesis methods that enhance the efficiency of producing these compounds, making them more accessible for research and application.
| Synthesis Method | Description | Yield |
|---|---|---|
| Photochemical Synthesis | A two-step process yielding substituted 3-azabicyclo[3.2.0]heptanes as building blocks for drugs | Moderate yield |
| Cyclization Techniques | Involves intramolecular cyclization to form the bicyclic structure | High yield |
Case Studies
3.1 Neuroleptic Efficacy
A study evaluated the neuroleptic properties of N-substituted 3-azabicyclo[3.2.0]heptane derivatives in animal models, demonstrating significant reductions in hyperactivity and anxiety-like behavior compared to controls . The compounds exhibited selective binding to dopamine D2 receptors, indicating their potential as atypical antipsychotics.
3.2 Antidepressant Activity
Another investigation focused on the antidepressant effects of these compounds using forced swim tests in rodents. Results indicated that certain derivatives significantly decreased immobility time, suggesting enhanced mood-lifting properties compared to standard antidepressants like fluoxetine .
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.2.0]heptane hydrochloride involves its interaction with molecular targets, such as enzymes or receptors, within biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Key Observations :
- Ring Strain : The [3.2.0] system exhibits moderate strain compared to the highly strained [3.1.0] hexane derivative, enhancing stability while maintaining conformational rigidity .
- Basicity : The introduction of oxygen (e.g., 3-Oxa-6-azabicyclo[3.2.0]heptane) reduces basicity (pKa ~10.59) compared to nitrogen-dominant analogs, impacting solubility and ionization .
- Functionalization : Carboxylic acid derivatives (e.g., 2-azabicyclo[2.2.1]heptane-3-carboxylic acid) enable conjugation, broadening applications in drug design .
Biological Activity
3-Azabicyclo[3.2.0]heptane hydrochloride is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and biological activities. This article provides an overview of its synthesis, biological interactions, and therapeutic potential, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by a bicyclic structure that incorporates nitrogen, enhancing its potential as a pharmacological agent. The synthesis of this compound typically involves multicomponent reactions and can be achieved through various synthetic methodologies, including chemoenzymatic processes that utilize immobilized enzymes for kinetic resolution .
Synthesis Overview
- Starting Materials : Diallylamine and sulfuric acid are commonly used.
- Procedure : The reaction is carried out in an aqueous medium with careful control of conditions to optimize yield.
- Purity : The final product often exhibits high purity levels (e.g., 97.5% purity as determined by quantitative NMR) .
Dopaminergic Activity
Research indicates that derivatives of 3-azabicyclo[3.2.0]heptane show significant binding affinities for dopamine receptors, particularly D(2L) and D(3) subtypes, while exhibiting lower affinity for D(1) receptors . This selectivity is crucial for developing treatments for various neurological disorders, including schizophrenia and Parkinson's disease.
Binding Affinities at Dopamine Receptors:
| Compound | D(1) Binding Affinity | D(2L) Binding Affinity | D(3) Binding Affinity |
|---|---|---|---|
| 3-Azabicyclo[3.2.0]heptane Derivative 1 | Low | High | High |
| 3-Azabicyclo[3.2.0]heptane Derivative 2 | Very Low | Moderate | High |
Nicotinic Acetylcholine Receptor Interaction
Further studies have demonstrated that certain derivatives of 3-azabicyclo[3.2.0]heptane exhibit selective activity at nicotinic acetylcholine receptors (nAChRs), particularly the alpha4beta2 subtype . This interaction suggests potential applications in treating cognitive impairments associated with neurodegenerative diseases.
Case Studies
- Dopamine Receptor Modulation : A study focused on the synthesis of various azabicyclo[3.2.0]heptane derivatives revealed that specific modifications could enhance receptor selectivity and potency, highlighting the importance of structural variations in drug design .
- Antibacterial Applications : Research has explored the potential of azabicyclo compounds as antibacterial agents, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Compounds derived from this scaffold have shown promising results in inhibiting bacterial growth .
Q & A
Q. What are the established synthetic routes for 3-Azabicyclo[3.2.0]heptane hydrochloride, and how do reaction conditions influence yield?
The primary synthetic method involves photochemical decomposition of CHF2-substituted pyrazolines, where UV irradiation induces a [2+2] cycloaddition to form the bicyclic core . Key steps include:
- Precursor preparation : Pyrazoline derivatives are synthesized via condensation of diazo compounds with alkenes.
- Photolysis : Irradiation at 300–350 nm in inert solvents (e.g., dichloromethane) under nitrogen, achieving yields of 60–75% .
- Hydrochloride formation : The free base is treated with HCl gas in ether or methanol.
Critical factors : - Purity of precursors (≥95% recommended to avoid side reactions).
- Reaction time and wavelength optimization to prevent over-irradiation.
- Temperature control (room temperature preferred to avoid thermal degradation) .
Q. How does the bicyclic structure of this compound influence its physicochemical properties?
The fused bicyclic system imposes conformational rigidity, affecting:
- Solubility : Moderate water solubility (0.5–1.2 mg/mL at 25°C) due to the hydrochloride salt .
- Stability : Hygroscopic in open air; storage at 2–8°C in desiccators is recommended to prevent hydrolysis .
- Stereoelectronic effects : The nitrogen lone pair orientation influences reactivity in nucleophilic substitutions, making it a versatile intermediate for functionalization .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Bioisostere design : The bicyclo[3.2.0] system mimics meta-substituted benzenes in drug candidates, improving metabolic stability while maintaining exit vector angles (109–112°) .
- Enzyme inhibition : Derivatives inhibit cysteine proteases (e.g., cathepsins) at low nanomolar ranges by binding to catalytic sites via hydrogen bonding and hydrophobic interactions .
Advanced Research Questions
Q. How can synthetic protocols be optimized to enhance diastereoselectivity in 3-Azabicyclo[3.2.0]heptane derivatives?
High diastereoselectivity (>90%) is achieved via:
- Chiral auxiliaries : Use of (-)-2,3-di-p-toluoyl-L-tartaric acid to resolve enantiomers during photocycloaddition .
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) favor exo-diastereomers by stabilizing transition states .
- Temperature modulation : Lower temperatures (-20°C) reduce kinetic competition, favoring thermodynamically stable products .
Example optimization :
| Parameter | Standard Protocol | Optimized Protocol |
|---|---|---|
| Solvent | Dichloromethane | Acetonitrile |
| Temperature | 25°C | -20°C |
| Diastereoselectivity | 75% exo | 92% exo |
Q. What mechanistic insights explain the compound's antiprotozoal activity, and how can potency be improved?
- Target engagement : Derivatives disrupt protozoal tubulin polymerization, as shown in Plasmodium falciparum assays .
- Structural modifications :
Q. How should researchers address contradictions in stability data across studies?
Conflicting reports on storage conditions (refrigeration vs. room temperature ) require systematic validation:
- Accelerated stability testing :
- Expose samples to 40°C/75% RH for 4 weeks.
- Monitor degradation via HPLC (e.g., API loss >5% indicates instability).
- Critical findings :
- Unopened vials retain >95% purity at 25°C for 6 months if sealed under nitrogen.
- Opened samples degrade rapidly (t½ = 14 days) due to hygroscopicity .
Methodological Guidance for Data Interpretation
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- X-ray crystallography : Resolves absolute configuration of bicyclic cores, essential for structure-activity relationship (SAR) studies .
- NMR spectroscopy :
- ¹H-NMR : Distinct signals for bridgehead protons (δ 3.8–4.2 ppm) confirm ring strain .
- NOESY : Correlates spatial proximity of substituents to predict bioactive conformers.
- High-resolution mass spectrometry (HRMS) : Validates molecular formulae (e.g., C₆H₁₂ClN requires m/z 133.62) .
Q. How can computational modeling guide the design of 3-Azabicyclo[3.2.0]heptane-based inhibitors?
- Docking simulations : Identify binding poses in enzyme active sites (e.g., cathepsin B) using AutoDock Vina .
- QM/MM calculations : Predict regioselectivity in electrophilic substitutions by analyzing charge distribution on the bicyclic framework .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
